![molecular formula C12H16O5 B14362900 3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol CAS No. 94415-63-1](/img/structure/B14362900.png)
3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol is an organic compound with the molecular formula C12H16O5 It is characterized by the presence of an oxirane (epoxide) ring, a phenoxy group, and a propane-1,2-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol typically involves the reaction of epichlorohydrin with a phenol derivative. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted with propane-1,2-diol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethers or esters.
Applications De Recherche Scientifique
3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactive epoxide group.
Mécanisme D'action
The mechanism of action of 3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol involves the reactivity of the epoxide ring. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. These reactions can occur under both acidic and basic conditions and are often catalyzed by enzymes in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol F diglycidyl ether: Similar structure with two epoxide groups and a phenoxy linkage.
Epichlorohydrin: Contains an epoxide ring and is used as a precursor in the synthesis of glycidyl ethers.
Glycidyl ethers: A class of compounds containing an epoxide ring and an ether linkage.
Uniqueness
3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol is unique due to its combination of an epoxide ring, a phenoxy group, and a propane-1,2-diol moiety.
Propriétés
Numéro CAS |
94415-63-1 |
|---|---|
Formule moléculaire |
C12H16O5 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
3-[3-(oxiran-2-ylmethoxy)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H16O5/c13-5-9(14)6-15-10-2-1-3-11(4-10)16-7-12-8-17-12/h1-4,9,12-14H,5-8H2 |
Clé InChI |
RQWYDTJNAIWDGU-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=CC(=CC=C2)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide](/img/structure/B14362824.png)
![6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14362826.png)
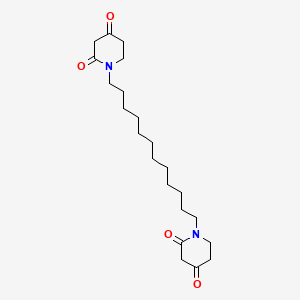


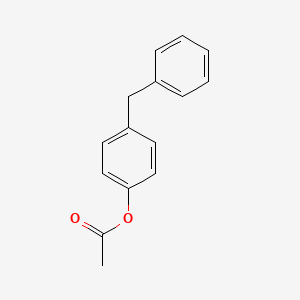
![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)
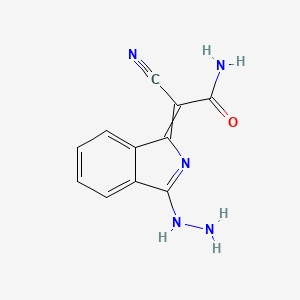
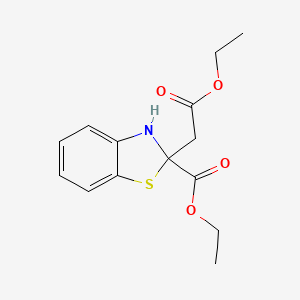
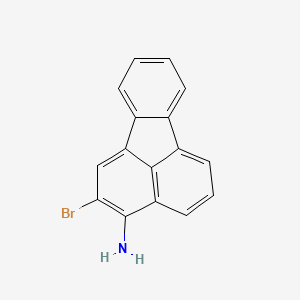
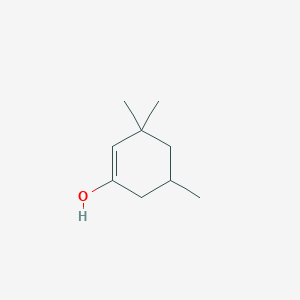
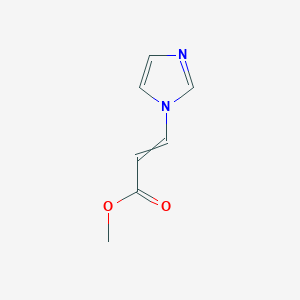
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
silane](/img/structure/B14362925.png)
